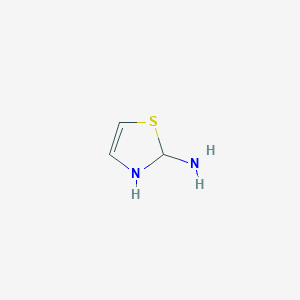
2-Amino-4-thiazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-thiazoline is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound contains a thiazoline ring and an amino group, making it an interesting target for drug development.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-thiazoline has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, antifungal, antiviral, and anti-inflammatory activities. Several studies have also reported the potential use of 2-Amino-4-thiazoline as a lead compound for the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-Amino-4-thiazoline is not fully understood. However, several studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in the progression of diseases. For example, 2-Amino-4-thiazoline has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemische Und Physiologische Effekte
2-Amino-4-thiazoline has been shown to possess several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation in animal models. Additionally, studies have shown that it may have neuroprotective effects and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Amino-4-thiazoline in lab experiments is its wide range of biological activities. This compound has been shown to possess antitumor, antimicrobial, antifungal, antiviral, and anti-inflammatory activities, making it a valuable tool for studying various diseases. However, one of the limitations of using 2-Amino-4-thiazoline in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Amino-4-thiazoline. One of the main areas of research is the development of new drugs based on this compound. Several studies have reported the potential use of 2-Amino-4-thiazoline as a lead compound for the development of new drugs for the treatment of various diseases. Another area of research is the elucidation of the mechanism of action of this compound. Further studies are needed to fully understand the molecular targets and signaling pathways involved in the biological activities of 2-Amino-4-thiazoline. Additionally, studies are needed to evaluate the safety and toxicity of this compound in animal models and humans.
Synthesemethoden
The synthesis of 2-Amino-4-thiazoline can be achieved through various methods, including the condensation of thiosemicarbazide with α-haloketones, the reaction of α-haloketones with thioamides, and the reaction of α-haloketones with thiourea. One of the most commonly used methods for synthesizing 2-Amino-4-thiazoline is the reaction of α-haloketones with thiosemicarbazide. This method involves the reaction of an α-haloketone with thiosemicarbazide in the presence of a base, resulting in the formation of 2-Amino-4-thiazoline.
Eigenschaften
CAS-Nummer |
16566-21-5 |
|---|---|
Produktname |
2-Amino-4-thiazoline |
Molekularformel |
C3H6N2S |
Molekulargewicht |
102.16 g/mol |
IUPAC-Name |
2,3-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C3H6N2S/c4-3-5-1-2-6-3/h1-3,5H,4H2 |
InChI-Schlüssel |
JHXOAXMCYMGJLQ-UHFFFAOYSA-N |
SMILES |
C1=CSC(N1)N |
Kanonische SMILES |
C1=CSC(N1)N |
Andere CAS-Nummern |
16566-21-5 |
Synonyme |
2-amino-2-thiazoline 2-Amino-4-thiazoline 2-aminothiazoline 2-aminothiazoline monohydrobromide 2-aminothiazoline nitrate 2-aminothiazoline phosphate 2-aminothiazoline sulfate Revercan |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



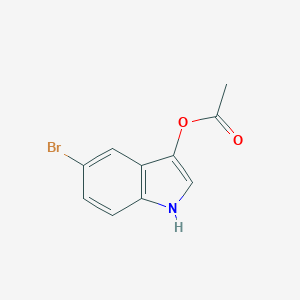
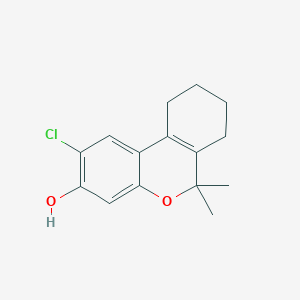

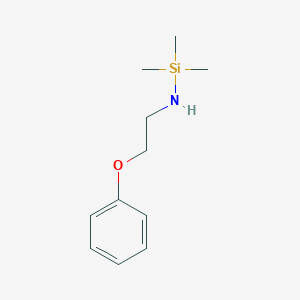


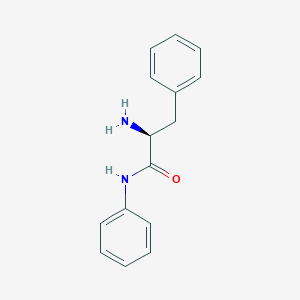

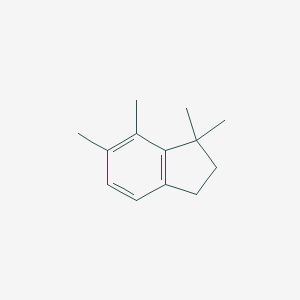
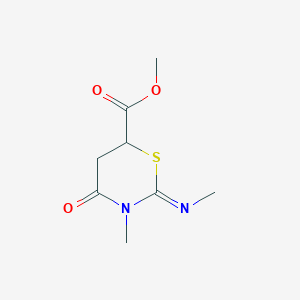
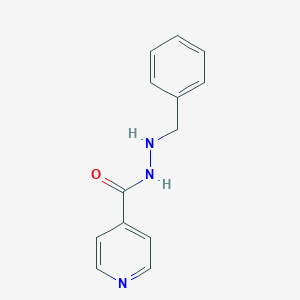
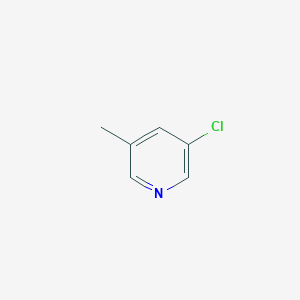
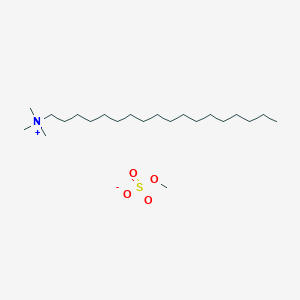
![4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B97152.png)